molecular formula C14H13NO4 B269352 4-(Propionylamino)phenyl 2-furoate

4-(Propionylamino)phenyl 2-furoate

Cat. No. B269352
M. Wt: 259.26 g/mol
InChI Key: UXGOMKMNTHRQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propionylamino)phenyl 2-furoate, also known as PPF, is a chemical compound that has been studied for its potential use in scientific research. PPF is a furoate ester derivative of propionyl aniline and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(Propionylamino)phenyl 2-furoate involves its binding to the sigma-1 receptor. 4-(Propionylamino)phenyl 2-furoate has been found to increase the activity of the sigma-1 receptor, which leads to the modulation of various physiological processes, including the regulation of ion channels and the modulation of neurotransmitter release. 4-(Propionylamino)phenyl 2-furoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
4-(Propionylamino)phenyl 2-furoate has been found to have various biochemical and physiological effects. 4-(Propionylamino)phenyl 2-furoate has been found to increase the activity of the sigma-1 receptor, which leads to the modulation of various physiological processes, including the regulation of ion channels and the modulation of neurotransmitter release. 4-(Propionylamino)phenyl 2-furoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

4-(Propionylamino)phenyl 2-furoate has several advantages for lab experiments. 4-(Propionylamino)phenyl 2-furoate is a highly selective sigma-1 receptor agonist, which means that it has a high affinity for the sigma-1 receptor and does not bind to other receptors. This makes 4-(Propionylamino)phenyl 2-furoate an ideal tool for studying the sigma-1 receptor and its physiological functions. However, 4-(Propionylamino)phenyl 2-furoate also has some limitations for lab experiments. 4-(Propionylamino)phenyl 2-furoate is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Therefore, further studies are needed to determine the optimal dosage and administration of 4-(Propionylamino)phenyl 2-furoate for lab experiments.

Future Directions

There are several future directions for the study of 4-(Propionylamino)phenyl 2-furoate. One direction is to further investigate the pharmacokinetics and toxicity of 4-(Propionylamino)phenyl 2-furoate to determine the optimal dosage and administration for lab experiments. Another direction is to study the potential use of 4-(Propionylamino)phenyl 2-furoate in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to determine the mechanism of action of 4-(Propionylamino)phenyl 2-furoate and its effects on various physiological processes.

Synthesis Methods

4-(Propionylamino)phenyl 2-furoate can be synthesized using a three-step reaction process. The first step involves the preparation of 4-aminoacetophenone by reacting 4-acetamidobenzaldehyde with ethyl acetate and ammonium acetate. The second step involves the preparation of propionyl aniline by reacting 4-aminoacetophenone with propionyl chloride. The final step involves the preparation of 4-(Propionylamino)phenyl 2-furoate by reacting propionyl aniline with 2-furoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

4-(Propionylamino)phenyl 2-furoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. 4-(Propionylamino)phenyl 2-furoate has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including the modulation of neurotransmitter release and the regulation of ion channels. 4-(Propionylamino)phenyl 2-furoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

4-(Propionylamino)phenyl 2-furoate

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] furan-2-carboxylate

InChI

InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-7-11(8-6-10)19-14(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

UXGOMKMNTHRQGR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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